molecular formula C14H18O3 B1325255 2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid CAS No. 898765-45-2

2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid

Cat. No.: B1325255
CAS No.: 898765-45-2
M. Wt: 234.29 g/mol
InChI Key: JOJHIRMHBUHMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid is an organic compound with a complex structure It is characterized by the presence of a dimethylphenyl group attached to a butyric acid backbone, which also contains a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3,5-dimethylbenzene with 2,2-dimethyl-4-oxobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The aromatic ring can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-4-phenyl-4-oxobutyric acid: Lacks the additional methyl groups on the aromatic ring.

    2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid: Contains only one methyl group on the aromatic ring.

    2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid: Methyl group is positioned differently on the aromatic ring.

Uniqueness

2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid is unique due to the presence of two methyl groups on the aromatic ring, which can influence its chemical reactivity and interactions with other molecules. This structural feature can lead to distinct physical and chemical properties compared to its analogs.

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-9-5-10(2)7-11(6-9)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJHIRMHBUHMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CC(C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645290
Record name 4-(3,5-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-45-2
Record name α,α,3,5-Tetramethyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.